molecular formula C9H9NO2 B12637585 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde CAS No. 1196156-09-8

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde

Cat. No.: B12637585
CAS No.: 1196156-09-8
M. Wt: 163.17 g/mol
InChI Key: LOAMLZZNXAYZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its structure includes a formyl group at the 4-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. The pyrano-pyridine scaffold is notable for its electron-rich aromatic system, which facilitates diverse functionalization and binding to biological targets such as enzymes and receptors. For instance, derivatives of this core have been identified as inhibitors of fatty acid-binding protein 4 (FABP4) with IC50 values in the submicromolar range .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196156-09-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-5-7-1-3-10-9-2-4-12-6-8(7)9/h1,3,5H,2,4,6H2

InChI Key

LOAMLZZNXAYZHW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CN=C21)C=O

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

One prevalent method involves multicomponent reactions (MCRs), which utilize active methylene compounds, aldehydes, and nitrogen-containing heterocycles.

  • Example Reaction : A typical MCR might involve the condensation of 4-chloro-3-formyl coumarin with malononitrile in the presence of a base catalyst. This reaction leads to the formation of the desired pyrano-pyridine structure.

Cyclization Reactions

Cyclization reactions are another significant approach for synthesizing this compound.

  • Common Route : The reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine with bromoacetic acid is a notable method. This reaction introduces the carbaldehyde group while forming the heterocyclic structure.

Oxidative Methods

Oxidative methods can also be employed in the synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde.

  • Oxidation Process : Starting from 3-methylpyridine, oxidation using potassium permanganate can yield 3-picolinic acid. Subsequent reactions involving esterification and reduction ultimately lead to the formation of the target compound.

Green Synthesis Approaches

Recent advancements have introduced eco-friendly synthesis methods that utilize renewable resources and minimize waste.

  • Eco-friendly Method : Ammonium acetate-mediated formal oxa-[3 + 3]-cycloaddition has been reported as a green synthesis route for fused pyrano derivatives. This method employs less hazardous solvents and catalysts, aligning with contemporary sustainability goals in chemical synthesis.

The effectiveness of these preparation methods can vary based on factors such as yield, reaction time, and purity of the final product. The following table summarizes key findings from recent studies on different synthetic routes:

Preparation Method Yield (%) Reaction Time (h) Conditions
Multicomponent Reaction Up to 85 2 Reflux in polar aprotic solvents
Cyclization with Bromoacetic Acid 70 5 Controlled temperature
Oxidation with Potassium Permanganate 75 4 Aqueous medium
Eco-friendly Oxa-Cycloaddition 60 6 Use of ammonium acetate as catalyst

These results indicate that while yields are generally favorable across different methods, optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde exhibits significant biological activity. Research indicates its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. Notably, the aldehyde functional group allows for covalent bonding with nucleophilic sites on target biomolecules, potentially inhibiting their function and disrupting biochemical pathways .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrano[4,3-b]pyridine derivatives against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Compound NameStructureBiological ActivityReference
Compound AStructureAntimicrobial against E. coli
Compound BStructureInduces apoptosis in breast cancer cells
Compound CStructureInhibits fungal growth

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanism

In another investigation published in Cancer Letters, researchers explored the anticancer effects of a specific derivative of this compound on lung cancer cells. The study revealed that treatment with the derivative resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents/Functional Groups Biological Activity (if reported) Reference
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde Pyrano[4,3-b]pyridine 4-carbaldehyde Intermediate for FABP4 inhibitors
(7R)-2-hydroxy-7-isopropyl-...-3-carbonitrile Pyrano[4,3-b]pyridine 3-cyano, 2-hydroxy, 7-isopropyl Not reported
4-(4-Fluorophenyl)-2-piperidin-1-yl-...-tetrazolyl Pyrano[4,3-b]pyridine 4-fluorophenyl, piperidine, tetrazole FABP4 inhibitor (IC50 = 0.42 µM)
Ethyl 3-amino-5-(2-furyl)-...-thieno[3,2-e]pyridine Thieno[3,2-e]pyrano[4,3-b]pyridine Thiophene fusion, ester, amino, furyl Synthetic intermediate

Key Observations :

  • The pyrano[4,3-b]pyridine core is conserved across analogs, but substituents dictate biological and physicochemical properties. For example, the tetrazole-containing derivative in exhibits potent FABP4 inhibition, whereas the carbaldehyde variant serves as a precursor.
  • Ring fusion modifications: Thieno[3,2-e]pyridine derivatives (e.g., ) introduce sulfur atoms, altering electronic properties and solubility compared to oxygen-based pyrano systems.

Key Insights :

  • In contrast, thieno-thiophene hybrids () are prioritized for material science due to their extended π-systems.
  • The absence of biological data for some analogs (e.g., ) underscores the need for further pharmacological profiling.

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde is a heterocyclic compound notable for its unique fused pyridine and pyran ring system. Its molecular formula is C9H9NO2C_9H_9NO_2, with a molecular weight of approximately 163.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common synthetic route includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds like benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds via a Michael addition followed by intramolecular cyclization, leading to the formation of the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It interacts with biological macromolecules such as proteins and enzymes, potentially inhibiting their functions. This interaction is facilitated by the aldehyde group, which can form covalent bonds with nucleophilic sites on target biomolecules. Such mechanisms disrupt various biochemical pathways essential for microbial growth and survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells in vitro. For instance, its ability to bind to specific cellular targets suggests that it may serve as a lead compound in the development of novel anticancer therapeutics. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism or proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins.
  • Enzyme Inhibition : By binding to enzymes, it can inhibit their activity, which is crucial for various metabolic processes.
  • Disruption of Biochemical Pathways : This compound can interfere with signaling pathways that are vital for cell growth and survival.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Pyrano[2,3-B]quinolineStructureAnticancer
Benzo[h]pyrano[2,3-B]quinolineStructureAntimicrobial

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Study : Another investigation revealed that this compound exhibited significant cytotoxicity against HeLa and A375 cancer cell lines. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde?

The compound is typically synthesized via multi-component reactions involving aldehydes, cyclic ketones, and nucleophiles like malononitrile. For example, benzaldehyde derivatives react with hydroxyindoles and malononitrile in solvents such as methanol, acetonitrile, or 1,4-dioxane under reflux conditions. Solvent selection significantly influences reaction efficiency, with polar aprotic solvents often favoring cyclization .

Q. What analytical techniques are critical for confirming the structure of this compound?

Structural confirmation relies on nuclear magnetic resonance (¹H and ¹³C NMR) to map hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups like aldehydes. Elemental analysis and X-ray crystallography may further resolve ambiguities in complex cases .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and skin contact. Store in a dry, airtight container at 2–8°C to prevent degradation. In case of exposure, rinse eyes/skin with water and seek medical attention. Follow guidelines from safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How do solvent choices impact yield and purity in the synthesis of pyrano-pyridine derivatives?

Solvent polarity and boiling point influence reaction kinetics and product stability. For instance, methanol and acetonitrile (high polarity) enhance solubility of polar intermediates, while t-BuOH (low polarity) may reduce side reactions. Solvent screening is critical: methanol yielded 55–75% in thioacetamide-mediated syntheses, whereas 1,4-dioxane improved cyclization efficiency in indolo-pyrano-pyrimidinone derivatives .

Q. How can researchers resolve contradictions in spectral data during characterization?

Cross-validate using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use high-resolution MS to confirm molecular formulas.
  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles. Discrepancies between observed and expected melting points may indicate impurities, necessitating recrystallization or column purification .

Q. What strategies optimize reaction yields in complex heterocyclic formations?

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Stepwise synthesis : Isolate intermediates (e.g., 2-amino-4,5-dihydropyrano derivatives) before final functionalization.
  • Temperature control : Gradual heating (e.g., reflux in methanol) minimizes decomposition of thermally sensitive intermediates .

Q. How can green chemistry principles be applied to synthesize this compound?

Ultrasound-assisted reactions in aqueous media reduce organic solvent use and reaction time. For example, ultrasound promotes efficient mixing and cavitation, enabling room-temperature synthesis of pyrano derivatives with yields comparable to traditional methods. This approach aligns with green chemistry metrics by lowering energy consumption and waste .

Q. What methodologies evaluate the biological activity of pyrano-pyridine derivatives?

  • DNA binding studies : Use UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding.
  • In vitro assays : Screen for antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT (cell viability) assays.
  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using computational models .

Data Contradiction and Troubleshooting

Q. How to address low yields in multi-component reactions involving this compound?

  • Impurity analysis : Use TLC or HPLC to identify byproducts; adjust stoichiometry or reaction time.
  • Solvent drying : Ensure anhydrous conditions if intermediates are moisture-sensitive.
  • Catalyst screening : Test alternatives like ionic liquids or enzymes for improved selectivity .

Q. Why might melting point data deviate from literature values?

  • Polymorphism : Crystallize the compound from different solvents (e.g., methanol vs. ethanol) to isolate stable polymorphs.
  • Impurity traces : Purify via recrystallization or flash chromatography.
  • Instrument calibration : Verify calibration of melting point apparatus using standard references .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.